molecular formula C25H25ClN4OS B451978 3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[2-(PHENYLSULFANYL)PHENYL]-1-ADAMANTANECARBOXAMIDE

3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[2-(PHENYLSULFANYL)PHENYL]-1-ADAMANTANECARBOXAMIDE

Cat. No.: B451978
M. Wt: 465g/mol
InChI Key: FCWMJHCDFZKUFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[2-(PHENYLSULFANYL)PHENYL]-1-ADAMANTANECARBOXAMIDE is a complex organic compound that features a triazole ring, a phenylsulfanyl group, and an adamantane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[2-(PHENYLSULFANYL)PHENYL]-1-ADAMANTANECARBOXAMIDE typically involves multiple steps. One common method involves the reaction of 1,2,4-triazole with thionyl chloride to introduce the chloro group . This intermediate is then reacted with 2-(phenylsulfanyl)aniline under appropriate conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[2-(PHENYLSULFANYL)PHENYL]-1-ADAMANTANECARBOXAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group on the triazole ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The phenylsulfanyl group can be oxidized to sulfoxides or sulfones.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.

    Coupling: Palladium-catalyzed coupling reactions are common for forming C-C bonds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[2-(PHENYLSULFANYL)PHENYL]-1-ADAMANTANECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[2-(PHENYLSULFANYL)PHENYL]-1-ADAMANTANECARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in cell proliferation, leading to its potential use as an anticancer agent . The compound can also affect cellular pathways related to oxidative stress and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[2-(PHENYLSULFANYL)PHENYL]-1-ADAMANTANECARBOXAMIDE is unique due to its combination of a triazole ring, phenylsulfanyl group, and adamantane moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H25ClN4OS

Molecular Weight

465g/mol

IUPAC Name

3-(3-chloro-1,2,4-triazol-1-yl)-N-(2-phenylsulfanylphenyl)adamantane-1-carboxamide

InChI

InChI=1S/C25H25ClN4OS/c26-23-27-16-30(29-23)25-13-17-10-18(14-25)12-24(11-17,15-25)22(31)28-20-8-4-5-9-21(20)32-19-6-2-1-3-7-19/h1-9,16-18H,10-15H2,(H,28,31)

InChI Key

FCWMJHCDFZKUFO-UHFFFAOYSA-N

SMILES

C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Cl)C(=O)NC5=CC=CC=C5SC6=CC=CC=C6

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Cl)C(=O)NC5=CC=CC=C5SC6=CC=CC=C6

Origin of Product

United States

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